![molecular formula C16H18N2O5 B1260243 [5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone](/img/structure/B1260243.png)
[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2,5-dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Chemical Properties
- [5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone has been studied in the context of synthesis and chemical properties. Çetinkaya et al. (2012) explored the synthesis of various bromophenol derivatives, including this compound, focusing on their antioxidant properties. The study involved bromination, demethylation, and reduction reactions, leading to the synthesis of compounds with significant antioxidant potential (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antioxidant Activities
- The antioxidant properties of derivatives of this compound have been a significant focus. For example, Çetinkaya et al. (2010) synthesized brominated derivatives and evaluated their antioxidant activities using various assays. The results indicated that these compounds are potent antioxidants and radical scavengers, comparable to standard antioxidant compounds like butylated hydroxyanisole and butylated hydroxytoluene (Çetinkaya, Gülçin, Menzek, Göksu, & Şahin, 2010).
Inhibitory Properties on Carbonic Anhydrase
- Another study by Balaydın et al. (2012) investigated the carbonic anhydrase inhibitory properties of bromophenol derivatives, including those derived from [5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone. The findings revealed that these compounds exhibit varying degrees of inhibition against human cytosolic carbonic anhydrase II isozyme, suggesting potential therapeutic applications for conditions like glaucoma and epilepsy (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Structural Analysis and Synthesis
- The structural analysis and synthesis of similar compounds have also been explored. Prasad et al. (2018) studied a compound with a similar structure, focusing on its antiproliferative activity and structural characterization through various spectroscopic methods and X-ray diffraction studies (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
properties
Product Name |
[5-(2,5-Dimethoxyphenyl)-3-isoxazolyl]-(4-morpholinyl)methanone |
|---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H18N2O5/c1-20-11-3-4-14(21-2)12(9-11)15-10-13(17-23-15)16(19)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
OSFVMCCUSVCQRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NO2)C(=O)N3CCOCC3 |
solubility |
47.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



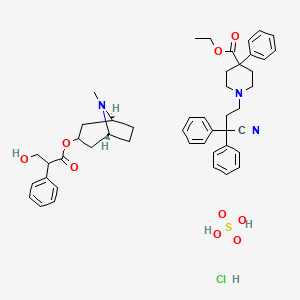
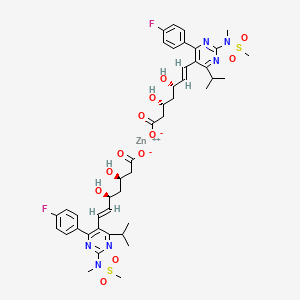
![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)
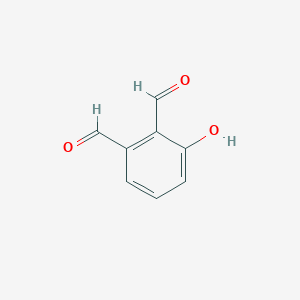
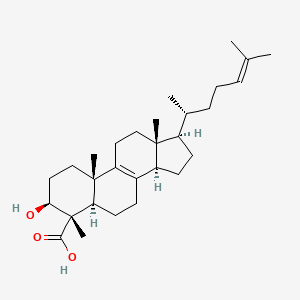
![(6R,7S)-7-[[2-[2-(aminomethyl)phenyl]-1-oxoethyl]amino]-3-[[[1-(carboxymethyl)-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1260169.png)
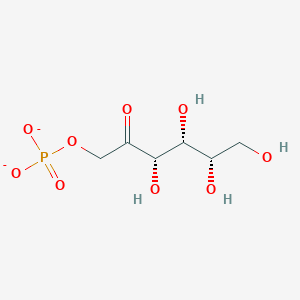
![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)
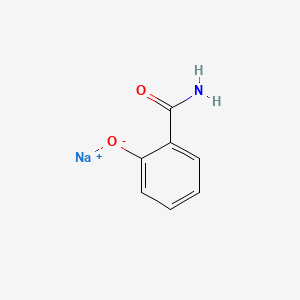
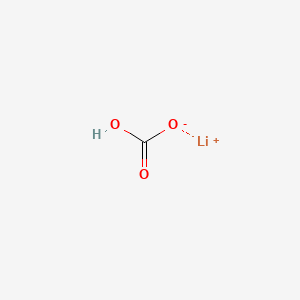
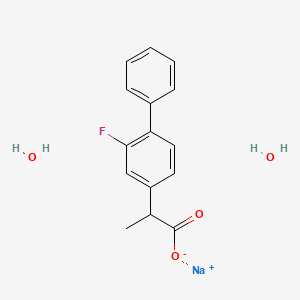
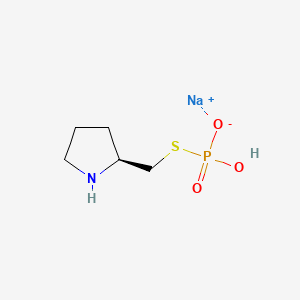
![4-[(4,5-Diphenyl-2-oxazolyl)thio]-1-(4-nitrophenyl)butane-1,3-diol](/img/structure/B1260181.png)
![[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone](/img/structure/B1260182.png)